Lipophilicity: Chloro vs. Bromo Analog
The target compound (ethyl 1-chloro-2,7-naphthyridine-3-carboxylate) has a computed XLogP3 of 2.5, compared to 2.6 for the 1-bromo analog (CAS 250674-54-5) [1]. This ΔXLogP3 of −0.1 reflects the lower lipophilicity of chlorine versus bromine, translating to marginally higher aqueous solubility and potentially improved oral absorption characteristics without sacrificing membrane permeability. The 1-chloro derivative thus offers a more favorable balance between solubility and permeability for early-stage medicinal chemistry optimization compared to the bromo congener.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.500 (ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, CAS 263881-19-2) |
| Comparator Or Baseline | XLogP3 = 2.6 (ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, CAS 250674-54-5) |
| Quantified Difference | ΔXLogP3 = −0.1 (lower lipophilicity for chloro vs. bromo) |
| Conditions | Computed using XLogP3 algorithm; values sourced from vendor computational chemistry data |
Why This Matters
A ΔXLogP3 of −0.1, while modest, reliably shifts a compound closer to optimal oral drug-likeness (XLogP3 1–3) and reduces nonspecific protein binding, making the chloro derivative the preferred starting point for lead optimization programs targeting intracellular or systemic targets.
- [1] Kuujia. Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS 250674-54-5). XLogP3: 2.6. View Source
